molecular formula C13H24O5 B570664 (2R)-Octyl-alpha-hydroxyglutarate CAS No. 1391194-67-4

(2R)-Octyl-alpha-hydroxyglutarate

Cat. No.: B570664
CAS No.: 1391194-67-4
M. Wt: 260.3
InChI Key: UJZOKTKSGUOCCM-LLVKDONJSA-N
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Description

(2R)-Octyl-α-hydroxyglutarate (CAS: 1391194-67-4; synonyms: Octyl-(R)-2HG, 1-Octyl-D-2-hydroxyglutarate) is a cell-permeable ester derivative of D-2-hydroxyglutarate (D-2HG), a metabolite implicated in cancers with isocitrate dehydrogenase 1/2 (IDH1/2) mutations. Structurally, it consists of a pentanedioic acid backbone with a hydroxyl group at the C2 position in the R-configuration and an octyl ester group enhancing lipid solubility and cellular uptake .

Properties

IUPAC Name

(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZOKTKSGUOCCM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of D-2-Hydroxyglutaric Acid

The core synthetic strategy involves esterifying D-2-hydroxyglutaric acid with octanol to yield the octyl ester. This reaction typically employs acid-catalyzed Fischer esterification:

D-2-hydroxyglutaric acid+octanolH+(2R)-octyl-α-hydroxyglutarate+H2O\text{D-2-hydroxyglutaric acid} + \text{octanol} \xrightarrow{\text{H}^+} \text{(2R)-octyl-α-hydroxyglutarate} + \text{H}_2\text{O}

Sulfuric acid or p-toluenesulfonic acid (pTSA) serves as the catalyst, with reflux conditions (110–120°C) to drive the equilibrium. Alternative methods, such as Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), may enhance yields while avoiding harsh acidic conditions.

Key Considerations:

  • Stereochemical Integrity : The (2R) configuration must be preserved to maintain biological activity. Chiral chromatography or asymmetric synthesis ensures enantiomeric purity.

  • Solvent Selection : Toluene or dichloromethane (DCM) is preferred for Fischer or Steglich reactions, respectively, due to their ability to azeotrope water or solubilize reactants.

Purification and Characterization

Crystallization and Chromatography

Post-synthesis, the crude product is purified via:

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystalline (2R)-octyl-α-hydroxyglutarate with ≥95% purity.

  • Column Chromatography : Silica gel with gradients of ethyl acetate in hexane (10–50%) resolves ester derivatives from unreacted acids or alcohols.

Purity Metrics:

MethodPurity ThresholdSolvent System
Recrystallization≥95%Ethanol/Hexane (1:3)
HPLC≥99%Acetonitrile/Water (70:30)

Spectroscopic Characterization

  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 4.15–4.05 (m, 2H, CH2_2-octyl), 2.50–2.30 (m, 4H, glutarate backbone).

  • Mass Spectrometry : ESI-MS m/z 261.2 [M+H]+^+, confirming molecular weight (260.33 g/mol).

Formulation and Stability

Stock Solution Preparation

(2R)-Octyl-α-hydroxyglutarate is solubilized in organic solvents or aqueous buffers for biological assays:

SolventSolubility (mg/mL)Storage Conditions
DMSO10–100-80°C, 1 year
Ethanol20-20°C, 6 months
PBS (pH 7.2)14°C, ≤24 hours

Protocol for Aqueous Solutions :

  • Dissolve crystalline solid directly in PBS (pH 7.2) at 1 mg/mL.

  • Filter-sterilize (0.22 µm) to remove particulates.

  • Use immediately or aliquot for short-term storage.

Stability Considerations

  • Thermal Degradation : Decomposition occurs above 40°C, necessitating cold storage (-20°C or lower).

  • Light Sensitivity : Amber vials prevent photooxidation of the α-hydroxy group.

Challenges and Optimization

Byproduct Formation

  • Diastereomerization : Prolonged heating during esterification risks epimerization at the α-carbon. Kinetic control (shorter reaction times) mitigates this.

  • Residual Solvents : GC-MS analysis ensures DMSO or DMF levels remain below 0.1% in final formulations.

Scalability

Microfluidic reactors enable continuous-flow synthesis, improving yield (85–92%) and reducing side reactions compared to batch methods.

Applications in Research

(2R)-Octyl-α-hydroxyglutarate is utilized to:

  • Mimic IDH1/2 mutations in vitro, inducing homologous recombination deficiency (BRCAness) in cancer models.

  • Inhibit α-ketoglutarate-dependent dioxygenases (e.g., TET enzymes), altering DNA methylation landscapes .

Chemical Reactions Analysis

Types of Reactions

(2R)-Octyl-2-Hydroxyglutarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R)-Octyl-2-Hydroxyglutarate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: It is used to investigate the role of 2-Hydroxyglutarate in cellular metabolism and signaling.

    Medicine: It is used in cancer research to study the effects of IDH1 and IDH2 mutations on cellular processes.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

(2R)-Octyl-2-Hydroxyglutarate exerts its effects by inhibiting α-ketoglutarate-dependent dioxygenases. These enzymes are involved in various cellular processes, including DNA repair and histone modification. By inhibiting these enzymes, (2R)-Octyl-2-Hydroxyglutarate can alter cellular metabolism and signaling pathways, leading to changes in cell growth and survival .

Comparison with Similar Compounds

Physicochemical Properties :

Property Value
Molecular Formula C₁₃H₂₄O₅
Molecular Weight 260.33 g/mol
Purity ≥95% (crystalline solid)
Storage -20°C, stable for ≥4 years
Solubility Soluble in DMSO (2 mg/mL)

Comparison with Structurally Similar Compounds

Stereoisomers: (2S)-Octyl-α-hydroxyglutarate

The S-isomer differs in the hydroxyl group configuration at C2, altering its biological activity:

Property (2R)-Octyl-α-hydroxyglutarate (2S)-Octyl-α-hydroxyglutarate
Configuration R-enantiomer S-enantiomer
Bioactivity Inhibits α-KG-dependent enzymes in IDH1-mutated cancers Induces DNA double-strand breaks (DSBs) in IDH1-WT HeLa cells
Cellular Uptake High (cell-permeable ester) High (cell-permeable ester)
Key Studies Sulkowski et al. (2017), Xu et al. (2011) TargetMol (2025)

Mechanistic Insight :

  • The R-isomer mimics D-2HG, an oncometabolite that competitively inhibits α-KG-dependent enzymes, leading to DNA hypermethylation and impaired homologous recombination .
  • The S-isomer, while structurally similar, shows divergent effects, suggesting stereospecific interactions with cellular targets .

Parent Compound: 2-Hydroxyglutarate (2-HG)

Property D-2-Hydroxyglutarate L-2-Hydroxyglutarate
Source IDH1/2 mutations in cancers Metabolic errors (e.g., hydroxyglutaric aciduria)
Enzymatic Inhibition Strong inhibitor of α-KG-dependent dioxygenases Weak or no inhibition
Cell Permeability Low (requires esterification for uptake) Low

Key Difference: (2R)-Octyl-α-hydroxyglutarate enhances the cellular delivery of D-2HG, bypassing the need for endogenous production via IDH mutations .

Isotope-Labeled Analog: (2S)-Octyl-α-hydroxyglutarate-d17

This deuterated S-isomer is used for metabolic tracing and pharmacokinetic studies:

Property (2S)-Octyl-α-hydroxyglutarate-d17
Isotope Label 17 deuterium atoms
Application Tracking drug distribution and metabolism in vitro
Purity ≥98% (HPLC)

Other Hydroxyglutarate Derivatives

  • Ethyl-2-HG : Shorter ester chain; reduced cell permeability compared to octyl derivatives.
  • Methyl-2-HG: Limited use due to rapid hydrolysis in physiological conditions.

Research Findings and Clinical Relevance

  • Cancer Therapy : (2R)-Octyl-α-hydroxyglutarate sensitizes IDH-mutated cancers to PARP inhibitors by suppressing homologous recombination repair .
  • Epigenetic Dysregulation : At 10 μM, it induces histone hypermethylation and blocks differentiation in glioma models .

Biological Activity

(2R)-Octyl-alpha-hydroxyglutarate, also known as (2R)-octyl-2-hydroxyglutarate, is a derivative of 2-hydroxyglutarate (2HG) that has gained attention for its biological activity, particularly in cancer biology and metabolic regulation. This compound is a cell-permeable form of 2HG, which is known to influence various cellular processes through its interactions with metabolic pathways and epigenetic modifications.

  • Chemical Name : this compound
  • CAS Number : 1391194-67-4
  • Molecular Formula : C12H22O4
  • Molecular Weight : 230.30 g/mol

This compound primarily acts by mimicking the effects of 2HG, which is implicated in the inhibition of α-ketoglutarate-dependent dioxygenases (αKGDDs). These enzymes play critical roles in cellular metabolism and epigenetic regulation. The compound has been shown to induce DNA double-strand breaks (DSBs) in various cell lines, suggesting a potential role in enhancing sensitivity to DNA-damaging agents such as PARP inhibitors .

1. Impact on Tumor Cells

Research indicates that (2R)-octyl-2-HG can induce a homologous recombination defect in tumor cells, making them more susceptible to therapies targeting DNA repair mechanisms. For instance, treatment with this compound resulted in a dose-dependent increase in DSBs in HeLa cells, demonstrating its potential as a therapeutic agent against cancers with IDH mutations .

2. Epigenetic Modifications

The compound influences gene expression through epigenetic modifications. It has been observed that (2R)-octyl-2-HG can alter methylation patterns within the genome, contributing to changes in cellular differentiation and proliferation. In particular, it has been linked to increased methylation of CpG sites in specific genes associated with tumor suppression .

Case Study 1: Induction of DNA Damage

In a controlled experiment using HeLa cells treated with (2R)-octyl-α-hydroxyglutarate, researchers observed a rapid increase in DSBs within two hours of exposure. This finding highlights the compound's ability to disrupt genomic integrity, which could be exploited in cancer therapies targeting resistant tumors .

Case Study 2: Epigenetic Regulation

A study focusing on the methylation status of specific genes after prolonged exposure to octyl-D-2-HG demonstrated significant changes in methylation patterns over time. These modifications were associated with altered gene expression profiles that could influence tumor behavior and response to treatment .

Data Summary

Biological Activity Observation
Induction of DNA DSBsDose-dependent increase observed in HeLa cells within 2 hours of treatment
Epigenetic changesAltered methylation patterns leading to gene expression changes
Potential T cell modulationSimilarities with glutarate suggest possible effects on T cell differentiation

Q & A

Q. What is the mechanism by which (2R)-Octyl-α-hydroxyglutarate inhibits αKG-dependent dioxygenases, and how should this inform experimental design?

(2R)-Octyl-α-hydroxyglutarate acts as a competitive inhibitor of α-ketoglutarate (αKG)-dependent dioxygenases by mimicking αKG structurally. This compound binds to the enzyme active site, displacing endogenous αKG and disrupting catalytic activity . To study this mechanism:

  • Use cell lines with IDH1/2 mutations (e.g., glioblastoma or AML models) where 2-HG accumulates endogenously .
  • Include controls with exogenous αKG supplementation to confirm competitive inhibition .
  • Measure downstream effects on histone/DNA methylation (e.g., via LC-MS for 5-methylcytosine or ChIP-seq for histone modifications) .

Q. How should researchers select appropriate cell models for studying (2R)-Octyl-α-hydroxyglutarate in cancer metabolism?

Prioritize models with IDH1/2 mutations, as these cancers exhibit elevated 2-HG levels and depend on αKG-dependent enzyme dysregulation . Key considerations:

  • Validate IDH mutation status via sequencing or 2-HG quantification (e.g., GC-MS) .
  • Use isogenic cell lines (wild-type vs. IDH-mutant) to isolate compound effects .
  • For glioblastoma, patient-derived xenografts (PDXs) better recapitulate tumor heterogeneity than traditional cell lines .

Q. What are the critical storage and handling protocols for (2R)-Octyl-α-hydroxyglutarate to ensure experimental reproducibility?

  • Store lyophilized powder at -20°C in anhydrous conditions to prevent ester hydrolysis .
  • Prepare fresh working solutions in DMSO (e.g., 2 mg/mL) and avoid freeze-thaw cycles .
  • Confirm purity via HPLC before use (≥95% purity recommended) .

Advanced Research Questions

Q. How does (2R)-Octyl-α-hydroxyglutarate’s isomer specificity impact its biological activity compared to (2S)-isomers?

The (2R)-isoform preferentially inhibits αKG-dependent enzymes like prolyl hydroxylases (PHDs) and TET methylcytosine dioxygenases, while (2S)-isoforms may exhibit off-target effects . Methodological recommendations:

  • Use chiral chromatography (e.g., HPLC with a chiral column) to verify isomer purity .
  • Compare dose-response curves of both isomers in enzyme activity assays (e.g., PHD2 inhibition monitored by HIF-1α stabilization) .

Q. What experimental strategies resolve contradictions in reported IC50 values for (2R)-Octyl-α-hydroxyglutarate across studies?

Discrepancies arise from differences in cell type, αKG concentrations, and assay conditions. To address this:

  • Normalize intracellular αKG/2-HG ratios via metabolomics (e.g., using LC-MS) .
  • Perform in vitro enzymatic assays under standardized αKG concentrations (e.g., 50–100 μM) .
  • Use genetic knockout models (e.g., CRISPR-Cas9 for IDH1/2) to eliminate confounding endogenous 2-HG production .

Q. How can researchers optimize in vivo delivery of (2R)-Octyl-α-hydroxyglutarate to study its epigenetic effects?

  • Formulate the compound in lipid-based nanoparticles to improve solubility and bioavailability .
  • Monitor tissue distribution via isotopic labeling (e.g., 13C5-labeled versions for tracking) .
  • Pair with pharmacodynamic markers (e.g., global DNA hypomethylation via whole-genome bisulfite sequencing) .

Q. What methodologies elucidate the compound’s role in modulating tumor immunogenicity through epigenetic reprogramming?

  • Combine (2R)-Octyl-α-hydroxyglutarate treatment with immune checkpoint inhibitors (e.g., anti-PD-1) in syngeneic mouse models .
  • Profile tumor-infiltrating lymphocytes (TILs) via flow cytometry and cytokine secretion assays (e.g., IFN-γ ELISA) .
  • Assess MHC class I/II expression changes via RNA-seq or immunohistochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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